![molecular formula C23H18N2O4 B2679878 2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one CAS No. 2041072-41-5](/img/structure/B2679878.png)
2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one
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Description
2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one is a synthetic compound that has been studied for its potential applications in medical and scientific research. It is a type of quinazolinone, a class of compounds that have been found to have various biological activities.
Scientific Research Applications
Anti-Leukemic Properties
ICCB280 exhibits anti-leukemic properties . It induces terminal differentiation, proliferation arrest, and apoptosis in leukemia cells . This is achieved through the activation of C/EBPα and affecting its downstream targets .
Inducer of C/EBPα
ICCB280 is a potent inducer of C/EBPα . C/EBPα is an essential transcription factor for the differentiation of cells in the liver, lung, adipose tissues, and bone marrow . In the hematopoietic system, C/EBPα is expressed in myeloid cells and is required for granulocytic and monocytic differentiation .
Modulator of Target Genes
ICCB280 increases C/EBPα expression (mRNA and protein) and modulates its target genes in HL-60 cells . It also modulates the target genes of C/EBPα .
Inducer of Granulocytic Differentiation
ICCB280 induces granulocytic differentiation and subsequent apoptosis in HL-60 cells . It also induces myeloid differentiation of leukemia cell lines by increasing the expression of C/EBPα and C/EBPε .
Suppressor of HL-60 Cell Growth
ICCB280 suppresses the HL-60 cell growth, with an IC 50 of 8.6 μM .
Inducer of Myeloid Differentiation
ICCB280 induces myeloid differentiation of leukemia cell lines by increasing the expression of C/EBPα and C/EBPε . It also decreases the expression of c-Myc .
Enhancer of Surface CD11b Expression
ICCB280 induces an increase in surface CD11b expression . This is one of the characteristics of neutrophilic differentiation .
Cooperative Inducer of Granulocytic Differentiation with G-CSF
ICCB280 and G-CSF cooperatively induce granulocytic differentiation .
properties
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDKQJFWIGZLU-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-Dihydroxystyryl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one |
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